molecular formula C10H13NO3 B13306127 4-(2-Methylfuran-3-yl)pyrrolidine-3-carboxylic acid

4-(2-Methylfuran-3-yl)pyrrolidine-3-carboxylic acid

Katalognummer: B13306127
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: OEIVLVVPEXRZAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2-Methylfuran-3-yl)pyrrolidine-3-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring substituted with a carboxylic acid group and a 2-methylfuran moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylfuran-3-yl)pyrrolidine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of 2-methylfuran with pyrrolidine-3-carboxylic acid under specific conditions. The reaction typically requires a catalyst and may involve steps such as esterification, reduction, and cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

4-(2-Methylfuran-3-yl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

4-(2-Methylfuran-3-yl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 4-(2-Methylfuran-3-yl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.

    Pyrrolidine-2,5-diones: Compounds with two carbonyl groups on the pyrrolidine ring.

    Prolinol: A pyrrolidine derivative with a hydroxyl group.

Uniqueness

4-(2-Methylfuran-3-yl)pyrrolidine-3-carboxylic acid is unique due to the presence of both a furan ring and a carboxylic acid group, which confer distinct chemical and biological properties. Its combination of structural features makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H13NO3

Molekulargewicht

195.21 g/mol

IUPAC-Name

4-(2-methylfuran-3-yl)pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C10H13NO3/c1-6-7(2-3-14-6)8-4-11-5-9(8)10(12)13/h2-3,8-9,11H,4-5H2,1H3,(H,12,13)

InChI-Schlüssel

OEIVLVVPEXRZAN-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CO1)C2CNCC2C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.